molecular formula C22H29F5O B1589164 5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene CAS No. 208338-50-5

5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene

Cat. No.: B1589164
CAS No.: 208338-50-5
M. Wt: 404.5 g/mol
InChI Key: QCRXXWNFJYKLHB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene (CAS synonyms: AGN-PC-007C3D, AS04556) is a fluorinated aromatic compound featuring a bicyclohexyl core substituted with a propyl group and difluoromethoxy moiety. Its molecular structure includes:

  • A trifluorobenzene ring with fluorine atoms at positions 1, 2, and 2.
  • A difluoromethoxy group (-OCF₂-) linked to position 5 of the benzene ring.
  • A bicyclohexyl system (trans,trans-4′-propyl[1,1′-bicyclohexyl]-4-yl) attached to the methoxy group .
  • High hydrophobicity due to the bicyclohexyl and fluorinated substituents.
  • Molecular weight: ~456 g/mol (estimated based on formula C₂₃H₂₉F₅O).
  • Suppliers: 15 commercial suppliers list this compound, indicating its relevance in specialty chemical synthesis .

Properties

IUPAC Name

5-[difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29F5O/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)22(26,27)28-18-12-19(23)21(25)20(24)13-18/h12-17H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRXXWNFJYKLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C(OC3=CC(=C(C(=C3)F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943074
Record name (1r,1's,4r,4'r)-4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-propyl-1,1'-bi(cyclohexyl)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208338-50-5
Record name (1r,1's,4r,4'r)-4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-propyl-1,1'-bi(cyclohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-5-{(4-Propyl[1,1-bicyclohexyl]-4-yl)-difluormethoxy}-1,2,3-trifluorbenzene
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Biological Activity

5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene, with the CAS number 208338-50-5 and molecular formula C22H29F5O, is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound is characterized by a trifluoromethyl group and a methoxy group attached to a benzene ring, along with a complex cyclohexyl structure that contributes to its physicochemical properties.

  • Molecular Weight : 404.457 g/mol
  • IUPAC Name : this compound
  • Structural Formula :
C22H29F5O\text{C}_{22}\text{H}_{29}\text{F}_{5}\text{O}

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with biological targets such as enzymes and receptors. The presence of fluorine atoms and the bulky cyclohexyl structure influence its binding affinity and selectivity towards specific biological pathways.

The compound's mechanism of action is hypothesized to involve:

  • Enzyme Inhibition : Interactions with specific enzymes that modulate metabolic pathways.
  • Receptor Modulation : Potential effects on neurotransmitter receptors or other signaling pathways.
  • Membrane Interaction : The compound may alter membrane fluidity or stability, impacting cellular processes.

Case Studies

  • In Vitro Studies :
    • A study examined the compound's effect on cell viability in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation.
    • Another investigation focused on the compound's ability to modulate inflammatory cytokines in macrophage cultures.
  • In Vivo Studies :
    • Preliminary animal studies suggested potential anti-tumor effects when administered at specific dosages, although further research is necessary to confirm these findings.

Data Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes
Cell ProliferationReduces proliferation in cancer cell lines
Cytokine ModulationAlters levels of inflammatory cytokines
Tumor Growth InhibitionShows potential anti-tumor effects in vivo

Scientific Research Applications

Liquid Crystal Displays (LCDs)

One of the primary applications of 5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene is in the field of liquid crystal displays (LCDs). The compound's molecular structure allows it to exhibit favorable liquid crystal properties, which are crucial for the development of high-performance LCDs. The presence of fluorine atoms enhances the stability and fluidity of the liquid crystal phase, making it an attractive candidate for further research and development in display technologies.

  • Anti-inflammatory Effects: Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.
  • Analgesic Properties: Potential applications in pain management due to structural similarities with known analgesics.

Synthesis and Derivative Formation

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may include:

  • Fluorination Reactions: Introducing fluorine atoms into the aromatic system.
  • Cyclization Processes: Forming the cyclohexyl moieties through cyclization reactions.

Each step requires careful optimization to ensure high yields and purity of the final product.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Fluoro-1,2-dimethylbenzeneFluorine substitution on benzeneSimpler structure; less steric hindrance
4-(4-Propylcyclohexyl)-1-fluorobenzenePropylcyclohexyl groupLacks trifluoromethyl groups; different reactivity
1,2-Difluoro-3-methylbenzeneTwo fluorine atoms on benzeneSimpler fluorinated structure; different applications

The complexity of this compound arises from its combination of multiple fluorine atoms and bulky cyclohexane groups, which may impart distinctive physical and chemical properties not found in simpler analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of fluorinated bicyclohexyl-substituted benzenes. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3* Applications/Notes References
5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene C₂₃H₂₉F₅O (estimated) ~456 Bicyclohexyl, propyl, trifluorobenzene N/A Specialty synthesis
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O 389.06 Bromophenyl, difluoromethoxy, trifluorobenzene 5.3 High purity (99%), halogenated analog
Benzene, 1,2,3-trifluoro-5-(trans-4-pentylcyclohexyl)- C₁₇H₂₂F₃ 292.36 Monocyclohexyl, pentyl, trifluorobenzene N/A Liquid crystal precursor
Benzene, 5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]-1,2,3-trifluoro- C₂₄H₃₃F₃ 378.52 Extended alkyl chain, dual cyclohexyl groups N/A Potential mesogen in display materials

*XLogP3: Computed partition coefficient (lipophilicity).

Key Comparative Insights

Substituent Effects on Hydrophobicity The target compound’s bicyclohexyl-propyl group enhances hydrophobicity compared to monocyclohexyl analogs (e.g., 1,2,3-trifluoro-5-(trans-4-pentylcyclohexyl)-benzene). This property is critical for applications requiring lipid solubility, such as liquid crystal formulations . The brominated analog (XLogP3 = 5.3) exhibits lower hydrophobicity than expected for the target compound, likely due to the polarizable bromine atom .

Structural Complexity and Synthesis

  • The bicyclohexyl system in the target compound increases synthetic complexity compared to simpler analogs like 5-(trans-4-pentylcyclohexyl)-trifluorobenzene. This complexity may limit large-scale production despite commercial availability .
  • Compounds with extended alkyl chains (e.g., C₂₄H₃₃F₃) show higher molecular weights but retain similar fluorinated aromatic cores, suggesting shared synthetic pathways .

Functional Group Variations Replacement of the difluoromethoxy group with a thioether (e.g., in USP Pantoprazole Related Compound B) reduces electronegativity and alters reactivity, highlighting the role of oxygen vs. sulfur in stability . Halogen substitution (bromine in vs.

Preparation Methods

Formation of Cyclohexyl-Substituted Intermediate

  • Starting Materials: Commercially available 4-propylcyclohexanol and cyclohexane derivatives are used as precursors.
  • Friedel-Crafts Alkylation: The cyclohexyl group bearing the propyl substituent is introduced onto a benzene ring or intermediate via Friedel-Crafts alkylation using Lewis acid catalysts such as aluminum chloride (AlCl3). This step forms the bulky cyclohexyl framework essential for the compound's unique steric properties.
  • Optimization: Reaction temperature and catalyst loading are optimized to favor the trans-configuration of cyclohexyl substituents, which is critical for the compound's physical and chemical behavior.

Purification and Characterization

  • Chromatography: Final purification is achieved by column chromatography using silica gel and elution with ethyl acetate/petroleum ether gradients to separate the desired product from side products and unreacted starting materials.
  • Recrystallization: Further purification can be done by recrystallization from suitable solvents to enhance purity.
  • Characterization: Nuclear Magnetic Resonance (¹H and ¹³C NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) confirm the structure and purity (>98%) of the final compound.

Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Friedel-Crafts Alkylation 4-propylcyclohexanol, AlCl3, CH2Cl2, 0-25°C, 4-6 h 70-85 Control of temperature critical for selectivity
Fluorination HF-pyridine or Selectfluor, DMF, 0-50°C, 2-4 h 60-75 Multiple fluorine substitutions require control
Methoxylation (Difluoromethoxy) Sodium difluoromethoxide, DMF, 80°C, 6-12 h 65-80 Requires dry conditions to avoid hydrolysis
Cross-Coupling (if applicable) Pd(PPh3)4, K2CO3, DMF/H2O, 80-120°C, 0.5-2 h 60-90 Inert atmosphere, degassed solvents preferred
Purification Silica gel chromatography, recrystallization Purity >98% achieved

Yields are approximate and depend on scale and exact reaction parameters.

Research Findings and Optimization Insights

  • Steric Effects: The bulky cyclohexyl groups impose steric hindrance, which can reduce reaction rates and yields in substitution and coupling steps. Optimizing catalyst loadings and reaction temperatures mitigates these effects.
  • Trans-Selectivity: Achieving the trans-configuration in cyclohexyl substituents is favored by thermodynamic control, often requiring prolonged heating or use of chiral catalysts.
  • Solvent Choice: Polar aprotic solvents like DMF and tetrahydrofuran (THF) are preferred for fluorination and coupling reactions, while nonpolar solvents are used for alkylation.
  • Atmosphere Control: Inert atmospheres (nitrogen or argon) prevent oxidation and moisture interference, crucial for sensitive fluorination and coupling steps.
  • Purity Assurance: Analytical techniques such as NMR and HPLC are essential to confirm the substitution pattern and detect any isomeric impurities.

Comparative Table of Related Compounds and Preparation Complexity

Compound Name Structural Features Preparation Complexity Unique Challenges
5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene Multiple fluorines, bulky cyclohexyl groups, methoxy High Steric hindrance, multi-step fluorination
2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene Similar bulky groups, fewer fluorines Moderate Control of fluorine placement
5-Fluoro-1,2-dimethylbenzene Single fluorine, simple alkyl groups Low Straightforward electrophilic substitution

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene?

  • Methodology: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a cyclohexylmethoxy group can be introduced by reacting a fluorobenzene derivative with a difluorinated cyclohexylpropylcyclohexyl alcohol under acidic conditions (e.g., glacial acetic acid) and refluxing in ethanol. Post-reaction purification involves solvent evaporation under reduced pressure and filtration .
  • Key Considerations: Optimize reaction time, temperature, and stoichiometry to minimize side products like dehalogenated byproducts.

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodology:

  • NMR Spectroscopy: 19F^{19}\text{F} and 1H^{1}\text{H} NMR confirm fluorine substitution patterns and cyclohexyl group conformers.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C21_{21}H23_{23}F3_3 for analogous biphenyl derivatives) .
  • X-ray Crystallography: Resolves stereochemistry of the trans-4-propylcyclohexyl group, critical for liquid-crystal applications .

Advanced Research Questions

Q. How do metabolic pathways differ across species, and what toxicological implications arise from its metabolites?

  • Methodology:

  • In Vitro Metabolism: Incubate the compound with liver microsomes from humans, rats, and fish (e.g., Cyprinus carpio) to identify species-specific metabolites via GC/LC-HRMS. Key pathways include dealkylation, hydroxylation, and H-abstraction .
  • Toxicity Prediction: Use ECOSAR to assess aquatic toxicity (e.g., LC50_{50} values) and T.E.S.T. to predict mutagenicity or developmental toxicity in rats. Half of the metabolites exhibit higher toxicity than the parent compound .
    • Data Contradictions: While in vitro models predict metabolite toxicity, in vivo validation in rats shows partial excretion of metabolites, suggesting bioaccumulation risks may vary .

Q. What computational strategies predict the compound’s environmental persistence and reactivity?

  • Methodology:

  • QSAR Modeling: Correlate logP values (e.g., ~5.2 for analogous fluorinated biphenyls) with bioaccumulation potential.
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) of C-F bonds to assess resistance to hydrolysis or photodegradation .
    • Key Findings: The trifluoromethoxy group’s electron-withdrawing nature enhances stability but increases persistence in aquatic systems .

Q. How does the stereochemistry of the trans-4-propylcyclohexyl group influence mesomorphic properties?

  • Methodology:

  • Differential Scanning Calorimetry (DSC): Compare phase transition temperatures of trans- vs. cis-configured derivatives.
  • Polarized Optical Microscopy (POM): Analyze liquid-crystal textures; trans isomers exhibit broader nematic phases due to reduced steric hindrance .
    • Advanced Insight: The trans configuration optimizes molecular packing, making the compound suitable for display technologies, but introduces challenges in synthetic yield .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene
Reactant of Route 2
Reactant of Route 2
5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene

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